molecular formula C11H9BrN4O3 B13898389 3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione

3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione

Cat. No.: B13898389
M. Wt: 325.12 g/mol
InChI Key: VBTMQBNUTLPDHJ-UHFFFAOYSA-N
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Description

3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione is a complex organic compound characterized by its unique triazolopyridine and piperidinedione structures. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives in the presence of pyridine . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state compounds, while substitution reactions could produce various halogenated derivatives.

Scientific Research Applications

3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets. The compound’s triazolopyridine structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione is unique due to its specific combination of triazolopyridine and piperidinedione structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H9BrN4O3

Molecular Weight

325.12 g/mol

IUPAC Name

3-(8-bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C11H9BrN4O3/c12-6-2-1-5-15-9(6)14-16(11(15)19)7-3-4-8(17)13-10(7)18/h1-2,5,7H,3-4H2,(H,13,17,18)

InChI Key

VBTMQBNUTLPDHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)N3C=CC=C(C3=N2)Br

Origin of Product

United States

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